molecular formula C13H14BrN5O3S B1227667 2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide

2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide

Cat. No. B1227667
M. Wt: 400.25 g/mol
InChI Key: RFXXXWBNHUKBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide is an aromatic ether.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies focus on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. For instance, Sahin et al. (2012) synthesized new 1,2,4-triazole derivatives containing a morpholine moiety and found some of them to possess good or moderate antimicrobial activity. Similarly, Hunashal et al. (2014) synthesized 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which also exhibited significant anti-inflammatory activity. Fuloria et al. (2014) synthesized and evaluated newer Schiff bases and Thiazolidinone derivatives, which showed promising antibacterial and antifungal activities Sahin et al., 2012; Hunashal et al., 2014; Fuloria et al., 2014.

Anticancer and Antimetastatic Potential

Šermukšnytė et al. (2022) investigated 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety. They tested their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some compounds were identified as highly active, and one particularly inhibited all cancer cell migration, indicating potential antimetastatic properties Šermukšnytė et al., 2022.

Pharmacological Properties and Enzyme Inhibition

Maliszewska-Guz et al. (2005) focused on the pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, specifically their effects on the central nervous system. Bekircan et al. (2015) investigated compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and found significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications Maliszewska-Guz et al., 2005; Bekircan et al., 2015.

properties

Molecular Formula

C13H14BrN5O3S

Molecular Weight

400.25 g/mol

IUPAC Name

2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C13H14BrN5O3S/c1-19-8-15-18-13(19)23-7-12(21)17-16-11(20)6-22-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,21)

InChI Key

RFXXXWBNHUKBJR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide
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2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide
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2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide
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2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide
Reactant of Route 5
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2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide
Reactant of Route 6
2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide

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